(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound with a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions are optimized to maximize yield and enantiomeric purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5,6,7,8-Tetrahydroquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to biologically active molecules allows it to be used in the design of new drugs and probes.
Medicine
In medicinal chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the tetrahydro and amine groups.
Tetrahydroquinoxaline: A fully saturated derivative without the amine group.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A similar compound with a carboxylic acid group instead of an amine.
Uniqueness
®-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its chiral nature and the presence of both the tetrahydro and amine groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
CAS No. |
911824-59-4 |
---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5R)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m1/s1 |
InChI Key |
ABSBOMCIPXOKJL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](C2=NC=CN=C2C1)N |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.